Technical Guide: Physical and Chemical Properties of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride
Technical Guide: Physical and Chemical Properties of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information is intended to support research and development activities by providing key data points, experimental considerations, and a plausible synthetic pathway.
Chemical Identity and Physical Properties
(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a substituted naphthalenemethanamine derivative. While extensive experimental data is not publicly available, the following tables summarize its fundamental properties based on information from chemical suppliers and computational predictions.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 578029-09-1 | [1] |
| Molecular Formula | C₁₁H₁₁BrClN | [1] |
| Molecular Weight | 272.57 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Storage Conditions | Room temperature, inert atmosphere | [1] |
Table 2: Predicted and Unspecified Physical Properties
| Property | Value | Notes |
| Melting Point | Not specified | Experimental determination required. |
| Boiling Point | Not specified | Likely to decompose at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | Predicted based on the hydrochloride salt nature. Experimental verification is recommended. |
Chemical Structure and Spectroscopic Data
The chemical structure of (4-Bromonaphthalen-1-yl)methanamine hydrochloride is characterized by a naphthalene ring system substituted with a bromine atom at the 4-position and a methanamine hydrochloride group at the 1-position.
Caption: Chemical structure of (4-Bromonaphthalen-1-yl)methanamine hydrochloride.
Predicted NMR Data
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H | 7.5 - 8.5 | m | Aromatic protons on the naphthalene ring. |
| -CH₂- | ~4.5 | s | Methylene protons adjacent to the amino group and the naphthalene ring. |
| -NH₃⁺ | Broad | s | Amine protons, signal may be broad and exchangeable with D₂O. |
| ¹³C NMR | |||
| Ar-C | 120 - 140 | Aromatic carbons of the naphthalene ring. | |
| C-Br | ~122 | Carbon attached to the bromine atom. | |
| -CH₂- | ~40 | Methylene carbon. |
Note: These are predicted values and may differ from experimental results. The solvent used for NMR analysis will also influence the chemical shifts.
Experimental Protocols: Plausible Synthetic Route
A plausible and efficient method for the synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride is through the reductive amination of 4-bromo-1-naphthaldehyde. This common and versatile reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[2][3][4][5][6]
Synthesis of (4-Bromonaphthalen-1-yl)methanamine from 4-Bromo-1-naphthaldehyde
Materials:
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4-Bromo-1-naphthaldehyde
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Ammonium chloride (NH₄Cl) or Ammonia (in a suitable solvent)
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Methanol (MeOH) or Dichloroethane (DCE)
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Hydrochloric acid (HCl) solution (for hydrochloride salt formation)
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Diethyl ether or other suitable non-polar solvent for precipitation
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 4-bromo-1-naphthaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
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Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine free base. The crude product can be purified by column chromatography on silica gel if necessary.
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Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
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Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a solid.
Caption: Plausible synthetic workflow for (4-Bromonaphthalen-1-yl)methanamine hydrochloride.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling (4-Bromonaphthalen-1-yl)methanamine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]
Potential Applications and Further Research
Substituted naphthalenemethanamines are of interest in medicinal chemistry and materials science due to the versatile chemical handles they possess. The bromo- and amino- functionalities on the naphthalene scaffold of this compound allow for a variety of subsequent chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules with desired biological or material properties. Further research is required to fully characterize its physical properties, explore its reactivity, and evaluate its potential applications.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. It is the responsibility of the user to conduct their own safety assessments and to verify all information before use.
References
- 1. 578029-09-1|(4-Bromonaphthalen-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
